

Establishing Reference Intervals for Urinary N-octanoylglycine: A Comparative Guide

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Compound of Interest

Compound Name: *N-Octanoyl-D15-glycine*

Cat. No.: *B12411517*

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This guide provides a comprehensive overview of the establishment of reference intervals for urinary N-octanoylglycine, a critical biomarker for the diagnosis and monitoring of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism. This document outlines the analytical methodologies, compares N-octanoylglycine with alternative biomarkers, and presents supporting data to aid in the interpretation of laboratory results.

Comparison of Biomarkers for MCAD Deficiency

The diagnosis of MCAD deficiency relies on the identification of elevated levels of specific metabolites. While N-octanoylglycine is a key analyte, a panel of biomarkers is often assessed for a comprehensive diagnosis.

Biomarker	Method of Analysis	Advantages	Disadvantages
N-octanoylglycine	LC-MS/MS, GC-MS	High specificity for MCAD deficiency.[1] [2]	May be less elevated in asymptomatic or mild cases.
N-hexanoylglycine	LC-MS/MS, GC-MS	Highly specific and sensitive marker for MCAD deficiency.[1] [2]	
Suberylglycine	LC-MS/MS, GC-MS	Often elevated in MCAD deficiency.	Can be influenced by diet, particularly those containing medium-chain triglycerides, leading to potential false positives.[1]
Octanoylcarnitine (C8)	Tandem Mass Spectrometry (MS/MS)	Primary marker in newborn screening.	Can be normal in some affected individuals when not under metabolic stress.[3]
Dicarboxylic Acids	GC-MS	Elevated during acute episodes of MCAD deficiency.[4]	Less specific than acylglycines.

Reference Intervals for Urinary Acylglycines

The establishment of reliable reference intervals is crucial for the accurate interpretation of patient data. The following table summarizes the reference interval for urinary N-octanoylglycine and other relevant acylglycines as provided by Mayo Clinic Laboratories. These values are reported in mg/g of creatinine to normalize for variations in urine concentration.

Analyte	Reference Interval (mg/g Creatinine)
n-Octanoylglycine	≤ 2.00[5]
n-Hexanoylglycine	≤ 2.00[5]
Suberylglycine	≤ 5.00[5]
Isobutyrylglycine	≤ 3.00[5]
n-Butyrylglycine	≤ 2.50[5]
2-Methylbutyrylglycine	≤ 2.00[5]
Isovalerylglycine	≤ 8.00[5]
3-Phenylpropionylglycine	≤ 2.00[5]
trans-Cinnamoylglycine	≤ 5.50[5]

Note: Reference intervals may vary between laboratories due to differences in methodology and patient populations. It is recommended that each laboratory establishes its own reference ranges.

Experimental Protocol: Quantitative Analysis of Urinary N-octanoylglycine by LC-MS/MS

The following is a detailed methodology for the quantification of urinary N-octanoylglycine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[6]

1. Sample Preparation (Dilute-and-Shoot Method)

- Thaw frozen urine samples at room temperature.
- Vortex the sample for 10 seconds to ensure homogeneity.
- Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.

- In a clean microcentrifuge tube, combine 50 μ L of the urine supernatant with 450 μ L of an internal standard working solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).
- Vortex the mixture for 10 seconds.
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

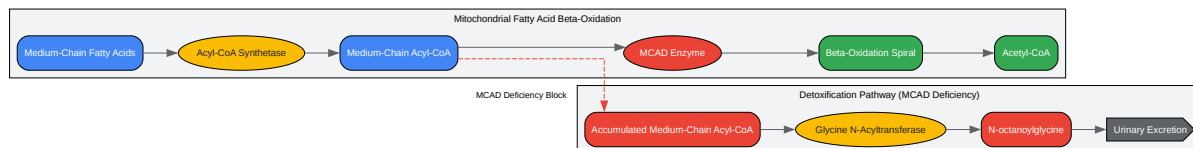
- Liquid Chromatography (LC): The prepared sample is injected into an LC system. The separation of N-octanoylglycine from other urinary components is typically achieved using a C18 reversed-phase column with a gradient elution program.
- Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. N-octanoylglycine is detected and quantified using multiple reaction monitoring (MRM). This involves selecting the precursor ion of N-octanoylglycine and its specific product ion after fragmentation, which provides high specificity.

3. Data Analysis

- Quantification is based on the peak area ratio of the analyte (N-octanoylglycine) to the internal standard.
- A calibration curve is constructed by plotting the peak area ratios against the concentration of known standards.
- The concentration of N-octanoylglycine in the urine sample is then determined from this calibration curve and normalized to the creatinine concentration of the sample.

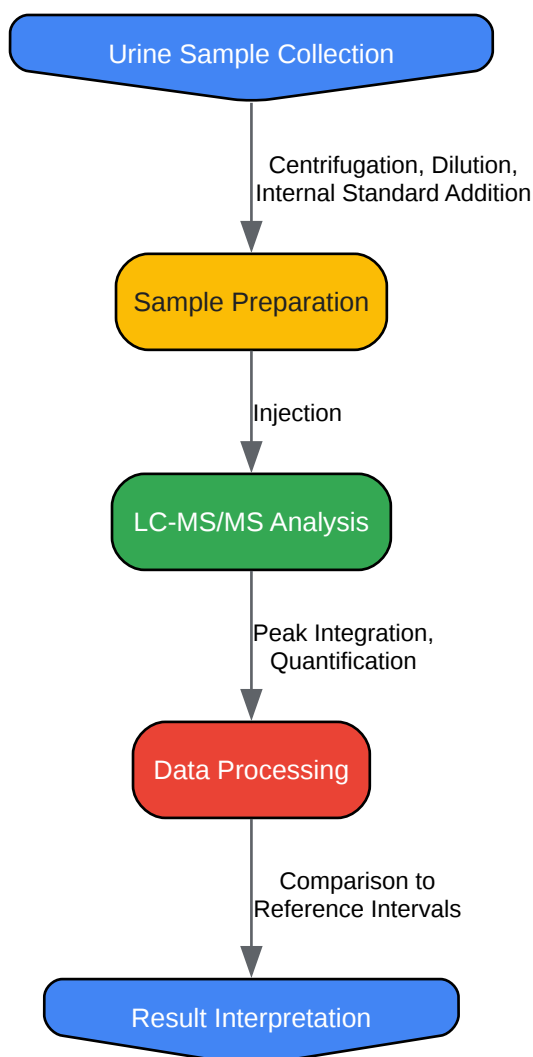
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway leading to the formation of N-octanoylglycine and the experimental workflow for its analysis.



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Caption: Metabolic pathway of N-octanoylglycine formation in MCAD deficiency.



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